![molecular formula C6H5N3O B1590739 Imidazo[1,2-A]pyrazin-8(7H)-one CAS No. 434936-85-3](/img/structure/B1590739.png)

Imidazo[1,2-A]pyrazin-8(7H)-one

説明

Imidazo[1,2-A]pyrazin-8(7H)-one acts as a versatile scaffold in organic synthesis and drug development . It has been receiving significant attention in the synthetic chemistry community due to its reactivity and multifarious biological activity .

Synthesis Analysis

The synthesis of Imidazo[1,2-A]pyrazin-8(7H)-one has been well studied. It involves different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Molecular Structure Analysis

The molecular structure of Imidazo[1,2-A]pyrazin-8(7H)-one is mainly based on the pattern and position of the substitution . This versatile scaffold plays a crucial role in organic synthesis and drug development .

Chemical Reactions Analysis

Imidazo[1,2-A]pyrazin-8(7H)-one is involved in various chemical reactions. It is known for its reactivity in transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

科学的研究の応用

Imidazo[1,2-A]pyrazin-8(7H)-one: A Comprehensive Analysis of Scientific Research Applications

Optoelectronic Devices: Imidazo[1,2-A]pyrazin-8(7H)-one derivatives show promise in the development of optoelectronic devices due to their aromatic heterocyclic structure, which is conducive to electronic conductivity and light emission properties .

Sensors: The compound’s unique structure allows for its use in sensor technology, particularly in the detection of various biological and chemical substances .

Anti-Cancer Drugs: Research has indicated potential applications in pharmacology, specifically as a scaffold for anti-cancer drugs . Its ability to interact with biological systems at the molecular level makes it a candidate for targeted cancer therapies.

Confocal Microscopy and Imaging: As emitters for confocal microscopy and imaging, Imidazo[1,2-A]pyrazin-8(7H)-one derivatives can be used to enhance image contrast and resolution in biological specimens .

Organic Synthesis: The compound serves as a versatile scaffold in organic synthesis, facilitating the development of new synthetic methods and illustrating its reactivity across various biological activities .

Drug Development: Its role in drug development is underscored by its multifarious biological activity, making it a valuable component in the creation of new medicinal compounds .

Synthetic Chemistry: In synthetic chemistry, Imidazo[1,2-A]pyrazin-8(7H)-one is recognized for its significance in various chemosynthetic methodologies, including multicomponent reactions and bond formation processes .

Corrosion Inhibition: Beyond its biological applications, it also finds use in industrial settings as a corrosion inhibitor, providing protection to metals and alloys against degradation .

将来の方向性

作用機序

Target of Action

Imidazo[1,2-A]pyrazin-8(7H)-one is a versatile scaffold in organic synthesis and drug development . .

Mode of Action

It is known to exhibit reactivity and multifarious biological activity

Biochemical Pathways

Imidazo[1,2-A]pyrazin-8(7H)-one is involved in various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reaction . .

Action Environment

It is known that the luminescence of certain imidazopyridine derivatives, which may include imidazo[1,2-a]pyrazin-8(7h)-one, can be influenced by the surrounding media .

特性

IUPAC Name |

7H-imidazo[1,2-a]pyrazin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-6-5-7-1-3-9(5)4-2-8-6/h1-4H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPSVGWMYIXRQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514908 | |

| Record name | Imidazo[1,2-a]pyrazin-8(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-A]pyrazin-8(7H)-one | |

CAS RN |

434936-85-3 | |

| Record name | Imidazo[1,2-a]pyrazin-8(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

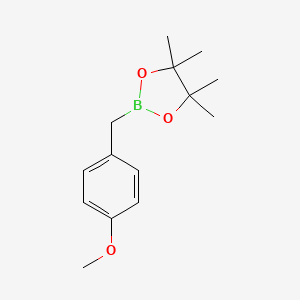

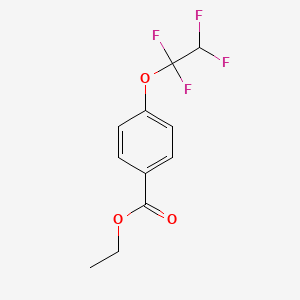

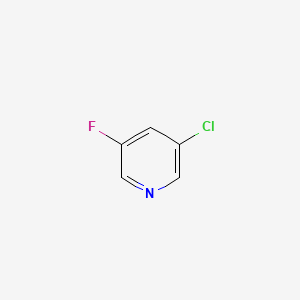

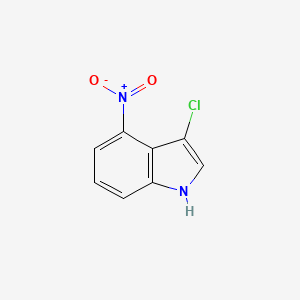

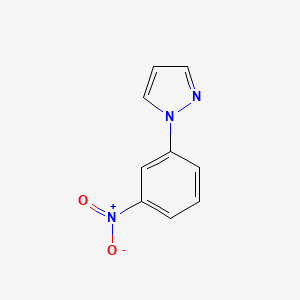

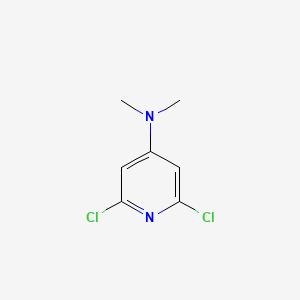

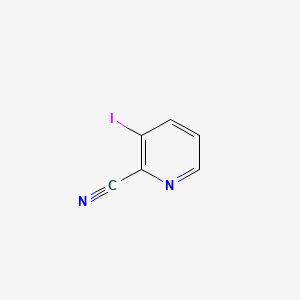

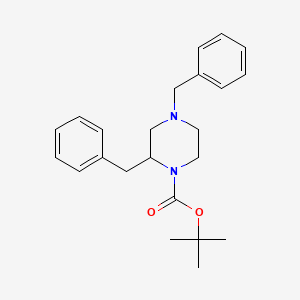

Feasible Synthetic Routes

Q & A

Q1: What is the primary method described for synthesizing Imidazo[1,2-a]pyrazin-8(7H)-ones in the research?

A1: The research describes a microwave-assisted condensation reaction between 3-amino-2(1H)-pyrazinones and α-haloketones as an efficient method for synthesizing Imidazo[1,2-a]pyrazin-8(7H)-ones. [, ] This approach provides a rapid and potentially scalable route for obtaining these heterocyclic compounds.

Q2: Why are these synthesized compounds considered promising for drug discovery?

A2: While the provided research focuses primarily on synthesis, it highlights the potential of both Imidazo[1,2-a]pyrazin-8(7H)-ones and 4H-Pyrazino[1,2-a]pyrimidine-4,9(8H)-diones as candidates for drug research. [, ] This suggestion likely stems from the presence of the pyrazinone core, a structural motif found in various bioactive molecules. Further investigation into their specific biological activities and potential applications in drug discovery is warranted.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxa-7-azaspiro[4.5]decane](/img/structure/B1590673.png)